

Technical Monograph: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>N</i> -(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide
CAS No.:	4273-92-1
Cat. No.:	B013006

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CAS 4273-92-1 | Common Name: Naphthol AS-LC[1] [2][3][4]

Executive Summary

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (CAS 4273-92-1), widely known in industrial chemistry as Naphthol AS-LC, is a high-performance coupling component belonging to the Naphthol AS (AnilidSäure) series.[1] While historically categorized as a dye intermediate, its structural motif—a 3-hydroxy-2-naphthamide scaffold—possesses significant relevance in medicinal chemistry as a privileged pharmacophore and in chemical biology as a chromogenic substrate for hydrolytic enzymes (specifically esterases).[1]

This guide provides a rigorous technical analysis of its synthesis, reaction mechanisms, and applications, designed for researchers requiring high-purity functionalization of this scaffold.

Chemical Identity & Physicochemical Profile[1][2][3][5][6][7][8][9]

The compound is characterized by the fusion of a lipophilic naphthalene core with a substituted aniline via an amide linkage. This structure imparts low water solubility but high affinity for organic substrates and biological lipids.[1]

Property	Specification
IUPAC Name	N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide
CAS Number	4273-92-1
Molecular Formula	C ₁₉ H ₁₆ ClNO ₄
Molecular Weight	357.79 g/mol
Appearance	Off-white to light gray powder
Melting Point	188 – 190 °C
Solubility	Insoluble in water, Na ₂ CO ₃ ; Soluble in Pyridine, Nitrobenzene, hot Xylene
pKa (OH group)	~8.5 – 9.5 (Predicted)
Absorption Max	λ _{max} ~300-320 nm (in MeOH)

Industrial Synthesis & Manufacturing Protocol

The synthesis of Naphthol AS-LC is a classic Schotten-Baumann-type condensation modified for anhydrous conditions.[1] It involves the reaction of 3-Hydroxy-2-naphthoic acid (BON Acid) with 4-Chloro-2,5-dimethoxyaniline.[1]

3.1. Mechanistic Insight

Direct condensation of carboxylic acids and anilines is sluggish.[1] The reaction is activated using Phosphorus Trichloride (PCl₃).[1] PCl₃ serves a dual role:

- Activation: Converts the carboxylic acid of BON acid into a transient, highly reactive acid chloride (or phosphite-mixed anhydride).[1]
- Dehydration: Scavenges water produced during the reaction, driving the equilibrium forward.

3.2. Validated Laboratory Protocol (Scale: 1.0 mol)

Note: This protocol assumes standard Schlenk line techniques due to moisture sensitivity of PCl_3 .

Reagents:

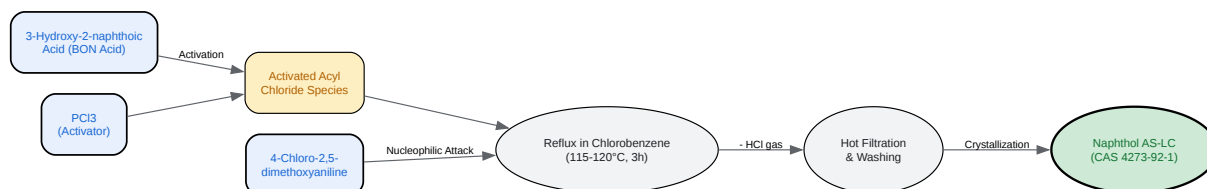
- 3-Hydroxy-2-naphthoic acid (BON Acid): 188.2 g (1.0 mol)[1]
- 4-Chloro-2,5-dimethoxyaniline: 187.6 g (1.0 mol)[1]
- Phosphorus Trichloride (PCl_3): 68.7 g (0.5 mol)[1]
- Solvent: Chlorobenzene or Toluene (Dry, 1000 mL)

Procedure:

- Suspension: Charge the reaction vessel with Chlorobenzene, BON Acid, and the Aniline derivative. Heat to 70°C under N_2 atmosphere.[1]
- Activation: Add PCl_3 dropwise over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.
- Reflux: Raise temperature to $115\text{--}120^\circ\text{C}$ (Reflux). Maintain for 3–4 hours. The mixture will transition from a suspension to a clearer solution as the amide forms, then potentially precipitate the product.[2]
- Work-up: Cool to 80°C . Neutralize evolved HCl if necessary (industrial scale uses scrubbers; lab scale uses a base trap).
- Isolation: Filter the hot suspension. The product typically crystallizes upon cooling.[1]

- Purification: Wash the filter cake with hot ethanol or methanol to remove unreacted PCl_3 residues and byproducts. Dry at 80°C .

3.3. Synthesis Workflow Diagram[1]



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Figure 1: Synthetic pathway for Naphthol AS-LC via PCl_3 -mediated condensation.[1]

Applications in Pigment Chemistry (Azo Coupling)

The primary industrial utility of CAS 4273-92-1 is as the Coupling Component for high-grade azo pigments, most notably Pigment Red 146.[1]

4.1. The Coupling Mechanism

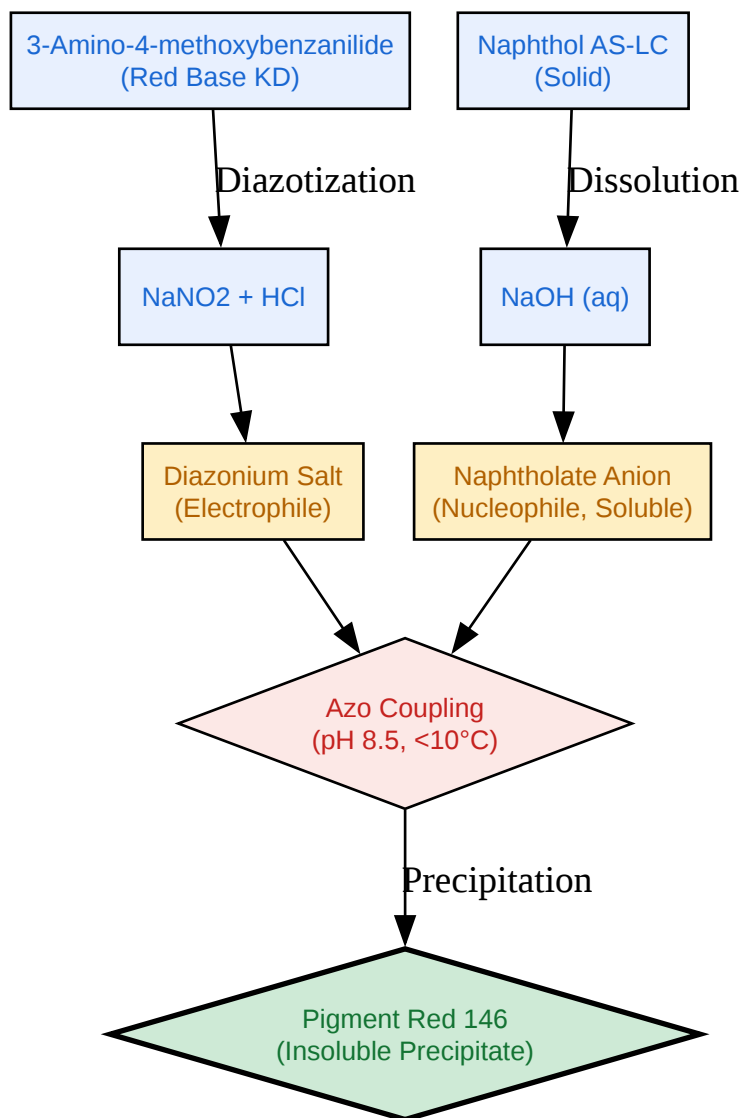
The reaction is an electrophilic aromatic substitution.[1] Naphthol AS-LC is first solubilized in aqueous NaOH to form the naphtholate anion, which activates the C1-position of the naphthalene ring (ortho to the hydroxyl group) for attack by a diazonium salt.

Critical Parameter: pH Control

- Diazotization: Occurs at $\text{pH} < 2$ (Acidic).[1]
- Coupling: Occurs at $\text{pH} 8\text{--}9$ (Alkaline).
- Note: If pH drops too low during coupling, the naphtholate reprotonates to the insoluble naphthol, stopping the reaction.

4.2. Synthesis of Pigment Red 146[1][3][2][4]

- Diazo Component: 3-Amino-4-methoxybenzanilide (Red Base KD).[1]
- Coupling Component: Naphthol AS-LC.[5][6][1][7][8][9]



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Figure 2: Mechanism of Pigment Red 146 formation using Naphthol AS-LC.[1][10]

Biological & Pharmaceutical Relevance[3][9][15][16]

While often overlooked as a "dye intermediate," the Naphthol AS-LC structure is a potent privileged scaffold in drug discovery and histology.

5.1. Histochemical Substrate (Esterase Activity)

In histology, derivatives of Naphthol AS-LC (specifically Naphthol AS-LC Acetate) are used to detect esterase enzymes in leukocytes.[1]

- Mechanism: Esterases hydrolyze the acetate group, liberating free Naphthol AS-LC.[1]
- Visualization: The liberated Naphthol AS-LC immediately couples with a diazonium salt (e.g., Fast Blue BB) present in the buffer, forming an insoluble colored azo dye at the site of enzyme activity.
- Advantage: The high lipophilicity of Naphthol AS-LC prevents diffusion of the dye, resulting in sharp, localized staining compared to simple naphthols.

5.2. Pharmacophore Potential

The 3-hydroxy-2-naphthamide moiety is bioisosteric with salicylamides.[1] Research indicates potential in:

- Antimicrobial Agents: Naphthamides have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.[1]
- Protease Inhibition: The amide bond, flanked by bulky hydrophobic groups (naphthalene and chloro-dimethoxy phenyl), can mimic peptide bonds, potentially inhibiting serine proteases.

Analytical Characterization

To validate the identity of synthesized or purchased Naphthol AS-LC, use the following spectroscopic markers:

- IR Spectroscopy (KBr):
 - 3200–3400 cm^{-1} : Amide N-H stretch (broad).[1]
 - 1630–1650 cm^{-1} : Amide C=O stretch (Amide I band).[1]
 - 1200–1250 cm^{-1} : Aryl ether C-O-C stretch (Methoxy groups).[1]
 - 750–800 cm^{-1} : C-Cl stretch.

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - δ 11.0–12.0 ppm: Singlet (1H), Amide NH (deshielded by H-bond).[1]
 - δ 10.0–11.0 ppm: Broad Singlet (1H), Phenolic OH.[1]
 - δ 8.5 ppm: Doublet, H-1 of Naphthalene (characteristic peri-proton).[1]
 - δ 3.7–3.9 ppm: Two Singlets (6H), Methoxy groups ($-\text{OCH}_3$).[1]

Safety & Handling (MSDS Summary)

- GHS Classification: Warning.[1]
- Hazard Statements:
 - H317: May cause an allergic skin reaction.[1][11]
 - H315/H319: Causes skin and eye irritation.[1]
- Handling: Avoid dust formation.[1][12][11][13] Use in a fume hood.[1] The intermediate PCl_3 used in synthesis is highly corrosive and toxic; ensure no residual PCl_3 remains in the final product.

References

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- To cite this document: BenchChem. [Technical Monograph: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b013006/docs#technical-monograph-n-4-chloro-2-5-dimethoxyphenyl-3-hydroxy-2-naphthamide>]

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